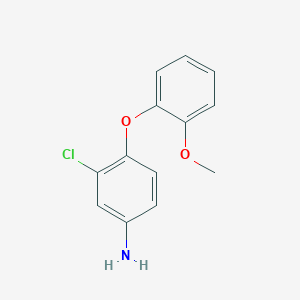

3-Chloro-4-(2-methoxyphenoxy)aniline

Description

3-Chloro-4-(2-methoxyphenoxy)aniline is an aniline derivative featuring a chloro substituent at the 3-position and a 2-methoxyphenoxy group at the 4-position of the benzene ring. These compounds are critical intermediates in pharmaceutical synthesis, particularly for kinase inhibitors and antiparasitic agents. Their structural versatility allows modulation of electronic, steric, and solubility properties, impacting biological activity and pharmacokinetics.

Properties

IUPAC Name |

3-chloro-4-(2-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(15)8-10(11)14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQVRPPIICBPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589738 | |

| Record name | 3-Chloro-4-(2-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87294-24-4 | |

| Record name | 3-Chloro-4-(2-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-methoxyphenoxy)aniline typically involves the nucleophilic substitution reaction of 3-chloroaniline with 2-methoxyphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4-(2-methoxyphenoxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-methoxyphenoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present in the molecule.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-Chloro-4-(2-methoxyphenoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving enzyme inhibition or as a probe for biological assays.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-methoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxyphenoxy groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the context of its use, such as in biological assays or pharmaceutical development.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 2-methoxyphenoxy group in the target compound likely imposes distinct steric and electronic effects compared to 3- or 4-substituted analogs. For example, 3-Chloro-4-(4-chlorophenoxy)aniline exhibits poor water solubility (<1 mg/mL in water) due to hydrophobic Cl substituents, whereas sarcosine hybrids slightly improve solubility in polar solvents like DMSO .

- Biological Activity: Antiplasmodial activity is significantly influenced by substituents. The 4-chlorophenoxy derivative (ED50: 3.61 mg/kg) outperforms its sarcosine hybrid (ED50: 6.49 mg/kg), suggesting that increased hydrophobicity enhances parasite membrane interaction . In contrast, the 3-trifluoromethylphenoxy variant shows potent EGFR/HER2 inhibition, attributed to electron-withdrawing CF3 enhancing target binding .

2.3 Physicochemical Properties

- Solubility: Substituents critically affect solubility. Fluorinated analogs (e.g., 3-Chloro-4-(3-fluorobenzyloxy)aniline) exhibit moderate solubility in organic solvents, facilitating drug formulation .

- Melting Points: Fluorinated derivatives like 3-Chloro-4-(3-fluorobenzyloxy)aniline melt at 78–82°C, whereas dichlorophenoxy analogs likely have higher melting points due to increased molecular symmetry .

Biological Activity

Overview

3-Chloro-4-(2-methoxyphenoxy)aniline is an organic compound with the molecular formula C₁₃H₁₂ClNO₂. It is a derivative of aniline characterized by a chloro group and a methoxyphenoxy group on the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its significant biological activities.

The biological activity of 3-Chloro-4-(2-methoxyphenoxy)aniline primarily involves its interactions with various enzymes and cellular pathways.

1. Enzyme Interactions:

- Cytochrome P450 Enzymes: This compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. The interaction often results in the inhibition or activation of enzymatic activity, leading to alterations in metabolic pathways and potential production of reactive metabolites.

2. Cellular Effects:

- Gene Expression and Signaling: Research indicates that 3-Chloro-4-(2-methoxyphenoxy)aniline can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to alter the expression of genes associated with oxidative stress responses and apoptosis, indicating its potential role in modulating cellular health.

3. Molecular Mechanisms:

- The compound binds to specific biomolecules, affecting their functions. For example, it inhibits certain kinases involved in critical signaling pathways, which can lead to significant downstream effects on cell behavior.

The compound exhibits notable biochemical properties that influence its biological activity:

| Property | Description |

|---|---|

| Solubility | Moderately soluble in organic solvents; limited solubility in water. |

| Stability | Relatively stable under standard laboratory conditions; may degrade over time. |

| Toxicity Profile | Exhibits dose-dependent toxicity; low doses show minimal toxicity while high doses can lead to hepatotoxicity and nephrotoxicity. |

Case Studies

Several studies have explored the biological effects of 3-Chloro-4-(2-methoxyphenoxy)aniline:

- Enzyme Inhibition Studies: A study demonstrated that this compound effectively inhibited specific cytochrome P450 isoforms, leading to altered drug metabolism profiles in vitro. This finding suggests its potential as a tool for studying drug interactions and metabolic pathways .

- Cellular Response Studies: In cellular models, exposure to varying concentrations of 3-Chloro-4-(2-methoxyphenoxy)aniline resulted in differential expression of genes related to oxidative stress and apoptosis. At lower concentrations, protective responses were observed, while higher concentrations induced cell death pathways .

- Animal Models: In vivo studies indicated that the compound's effects are dose-dependent, with lower doses showing therapeutic potential while higher doses resulted in significant adverse effects on liver and kidney function.

Research Applications

3-Chloro-4-(2-methoxyphenoxy)aniline has various applications in research:

- Medicinal Chemistry: Used as an intermediate for synthesizing more complex organic molecules.

- Biological Assays: Employed as a probe for studying enzyme inhibition and cellular responses.

- Industrial Applications: Utilized in the production of dyes and specialty chemicals due to its unique structural properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.